molecular formula C6H12O4 B12884213 (3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol

(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol

Cat. No.: B12884213
M. Wt: 148.16 g/mol
InChI Key: XFLOJOXQDZMCRP-YRZWDFBDSA-N
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Description

(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol is a chemical compound with the molecular formula C6H12O4. It is a derivative of tetrahydrofuran, a five-membered ring compound containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of hydroxymethyl and methoxy functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol typically involves the use of starting materials such as tetrahydrofuran derivatives. One common method involves the hydroxymethylation of a tetrahydrofuran precursor under controlled reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a hydroxymethylating agent, such as formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a tetrahydrofuran derivative with a reduced hydroxymethyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced tetrahydrofuran derivatives.

    Substitution: Formation of substituted tetrahydrofuran derivatives with various functional groups.

Scientific Research Applications

(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-5-(Hydroxymethyl)-3-pyrrolidinol
  • (3R,5S)-5-(Hydroxymethyl)-tetrahydrofuran-3-ol
  • (3R,5S)-5-(Hydroxymethyl)-1-methyl-3-pyrrolidinyl

Uniqueness

(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol is unique due to the presence of both hydroxymethyl and methoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(3R,5S)-5-(hydroxymethyl)-2-methoxyoxolan-3-ol

InChI

InChI=1S/C6H12O4/c1-9-6-5(8)2-4(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1

InChI Key

XFLOJOXQDZMCRP-YRZWDFBDSA-N

Isomeric SMILES

COC1[C@@H](C[C@H](O1)CO)O

Canonical SMILES

COC1C(CC(O1)CO)O

Origin of Product

United States

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